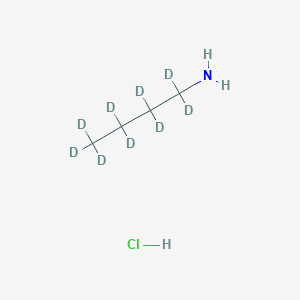

N-Butyl-D9-amine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXXLGATNSZAV-SRKCJUICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-86-8 | |

| Record name | 1-Butan-1,1,2,2,3,3,4,4,4-d9-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344298-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N-Butyl-D9-amine hcl chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Butyl-D9-amine HCl

Introduction

N-Butyl-D9-amine Hydrochloride (HCl) is the perdeuterated stable isotope-labeled analogue of n-butylamine HCl. In this molecule, all nine hydrogen atoms on the n-butyl chain have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution, while seemingly minor, imparts significant properties that make it an invaluable tool in modern chemical and pharmaceutical research. The primary utility of deuterium-labeled compounds stems from the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes involving the cleavage of that bond.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, the scientific rationale behind its applications, conceptual synthetic and analytical protocols, and critical safety considerations, moving beyond a simple data sheet to offer field-proven insights into its practical use.

Part 1: Core Chemical and Physical Properties

This compound is a primary amine salt where the alkyl group is fully deuterated. This isotopic enrichment is the defining feature that governs its applications. The fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | n-Butyl-d9-amine hydrochloride | [2][3] |

| Synonyms | 1-Butanamine-d9 hydrochloride, 1-Butylamine-D9 HCl | [2][3] |

| CAS Number | 344298-86-8 | [2][4][5] |

| Molecular Formula | C₄D₉H₂N·HCl (or CD₃CD₂CD₂CD₂NH₂·HCl) | [2][6] |

| Molecular Weight | 118.65 g/mol | [2][4] |

| Isotopic Purity | Typically ≥98 atom % D | [2][4][5] |

| Chemical Purity | Typically ≥98% | [4][7] |

| Unlabeled CAS No. | 3858-78-4 (for n-Butylamine HCl) | [2][4] |

Structural Impact of Deuteration: The substitution of hydrogen with deuterium does not alter the molecular geometry, polarity, or the types of intermolecular forces the molecule can participate in. However, the increased mass results in a higher molecular weight and subtle changes in vibrational energy levels, which is the physical basis of the Kinetic Isotope Effect.

Stability and Storage: this compound is generally a stable compound. For long-term integrity, it should be stored at room temperature or, for enhanced stability, at -20°C in a tightly sealed container to protect it from moisture.[2][5] Commercial suppliers recommend that the compound be re-analyzed for chemical purity after three years to ensure it remains suitable for use.[2]

Part 2: The Role of Deuteration: Scientific Rationale and Applications

The core value of this compound lies in its isotopic label. Understanding the principles behind its use is key to leveraging it effectively in a research context.

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the case of this compound, the C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway (e.g., oxidation by cytochrome P450 enzymes).[1]

Caption: The higher energy required to break the C-D bond results in a slower metabolic rate (k_D) compared to the C-H bond (k_H).

Core Applications

-

Internal Standards for Quantitative Analysis: Deuterated compounds are the gold standard for use as internal standards in mass spectrometry-based bioanalysis (LC-MS). This compound and its derivatives co-elute chromatographically with their unlabeled counterparts but are easily distinguished by their higher mass. This allows for precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.[1]

-

Metabolic Pathway Elucidation: By introducing a deuterated compound into a biological system, researchers can trace the fate of the molecule. Analyzing the mass shifts in resulting metabolites helps to pinpoint the sites of metabolic transformation, providing clear insights into how a drug or xenobiotic is processed in the body.

-

Improving Pharmacokinetic (PK) Profiles: Leveraging the KIE, "heavy drugs" can be designed where deuterium is strategically placed at sites of metabolic vulnerability. This can slow down drug metabolism, potentially leading to:

-

Increased plasma half-life and drug exposure.

-

Reduced formation of toxic metabolites.

-

Lower required dosage, improving patient safety and compliance.[1]

-

-

Synthetic Building Block: this compound serves as a deuterated building block for the synthesis of more complex molecules. For instance, it can be used in the preparation of deuterated 5-HT6 receptor antagonists, which are investigated for treating neurological disorders like Alzheimer's disease.[8] It is also a precursor for synthesizing other labeled active pharmaceutical ingredients (APIs) and research chemicals.[9][10]

Part 3: Synthesis and Quality Control

Conceptual Synthetic Workflow

While multiple proprietary methods exist, the synthesis of this compound generally relies on incorporating the deuterium label early in the synthetic sequence using deuterated starting materials. A plausible route involves the reaction of a deuterated butyl precursor with a nitrogen source.

Caption: A conceptual workflow for the synthesis of this compound from a deuterated precursor.

Analytical Quality Control

Rigorous analytical testing is essential to validate the identity, purity, and isotopic enrichment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.

This protocol is adapted from established methods for analyzing residual amines in pharmaceutical substances.[11][12]

1. Objective: To confirm the identity and determine the chemical purity of this compound, and to quantify any residual unlabeled n-butylamine.

2. Materials & Instrumentation:

-

Gas chromatograph with a mass spectrometer (MS) or flame-ionization detector (FID).

-

DB-624 column (or equivalent polar column).

-

Headspace autosampler.

-

Solvent: N,N-Dimethylacetamide (DMA).

-

Reference standards: this compound and n-butylamine HCl.

3. Headspace Conditions:

-

Vial Oven Temperature: 100°C

-

Needle Temperature: 110°C

-

Transfer Line Temperature: 120°C

-

Thermostat Time: 30 min

4. GC Conditions:

-

Column Temperature: Initial 40°C (hold 10 min), ramp to 240°C at 40°C/min, hold for 8 min.

-

Injector Temperature: 200°C

-

Carrier Gas: Helium or Nitrogen.

5. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

-

Add 5 mL of DMA.

-

Seal the vial immediately.

-

Prepare a series of calibration standards using the reference materials in the same manner.

6. Analysis & Interpretation:

-

Run the samples through the GC-MS system.

-

Identity Confirmation: The deuterated compound will have a retention time nearly identical to its unlabeled counterpart. Identity is confirmed by the mass spectrum, which will show a molecular ion (or characteristic fragment) corresponding to the mass of the D9-amine.

-

Purity Assessment: Chemical purity is determined by comparing the peak area of the main component to the total area of all peaks detected.

-

Isotopic Enrichment: The ratio of the mass fragments corresponding to the D9-analyte versus the D0-analyte (unlabeled) is used to calculate the atom % D enrichment.

Part 4: Safety and Handling

While this guide focuses on the hydrochloride salt, safety data for the free amine (N-Butyl-D9-amine) is highly relevant, as the free base can be liberated. The free amine is a hazardous substance requiring stringent safety protocols.[13]

| Hazard Classification (for Free Amine) | GHS Pictogram | Precautionary Statement | Source(s) |

| Highly Flammable Liquid and Vapour | 🔥 | P210: Keep away from heat, sparks, open flames. | [13] |

| Toxic if Swallowed, Inhaled, or in Contact with Skin | 💀 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [13] |

| Causes Severe Skin Burns and Eye Damage | corrosive | P280: Wear protective gloves/clothing/eye protection. | [13][14] |

| Emergency Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [13] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound and its solutions inside a certified chemical fume hood to prevent inhalation of any vapors or dust.

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles at all times.

-

Dispensing: For solid material, use appropriate tools to avoid generating dust. For solutions, use a calibrated pipette or syringe.

-

Storage: Store in a well-ventilated, designated area for flammable and corrosive materials, away from incompatible substances like strong oxidizing agents and acids.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a labeled chemical; it is a sophisticated tool that enables significant advances in pharmaceutical and chemical research. Its utility in quantitative bioanalysis, metabolic studies, and the strategic design of new drug candidates underscores the importance of isotopic labeling. By understanding its fundamental properties, the scientific principles of its application, and the necessary protocols for its handling and analysis, researchers can effectively and safely harness its potential to drive innovation and discovery.

References

-

BOC Sciences. (n.d.). n-Butyl-amine-[d9] HCl CAS NO.344298-86-8. LookChem. Retrieved from [Link][5]

-

Toronto Research Chemicals. (n.d.). This compound. Fisher Scientific. Retrieved from [Link][3]

-

Chemical Land21. (n.d.). n-BUTYLAMINE. Retrieved from Chemical Land21 website. [Link][16]

-

NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. CDC. Retrieved from [Link][17]

-

PubChem. (n.d.). tert-Butyl-d9-amine. National Center for Biotechnology Information. Retrieved from [Link][18]

-

Peptide-Biotech. (n.d.). This compound 5mg. Retrieved from peptidequotes website. [Link][20]

-

Sciencemadness Discussion Board. (2011). N-Butylamine. Retrieved from [Link][21]

-

Polish Pharmaceutical Society. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link][12]

-

Google Patents. (n.d.). CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof. Retrieved from [9]

-

Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link][22]

-

Google Patents. (n.d.). CN111320547A - Synthesis method of lumefantrine-D9. Retrieved from [10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 4. This compound | CDN-D-2542-0.25G | LGC Standards [lgcstandards.com]

- 5. n-Butyl-amine-[d9] HCl, CasNo.344298-86-8 BOC Sciences United States [bocscichem.lookchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. n-Butyl-d9-amine, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.at]

- 8. N-BUTYL-D9-AMINE | 776285-22-4 [chemicalbook.com]

- 9. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 10. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. tert-Butyl-d9-amine D 98atom 6045-08-5 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. manavchem.com [manavchem.com]

- 17. cdc.gov [cdc.gov]

- 18. tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. n-Butylamine - Wikipedia [en.wikipedia.org]

- 20. This compound 5mg | peptidequotes [peptidequotes.com]

- 21. Sciencemadness Discussion Board - N-Butylamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

Introduction: The Significance of Isotopic Labeling in Modern Research

An In-depth Technical Guide on the Synthesis and Purification of N-Butyl-D9-amine HCl

In the landscape of pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools. The replacement of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification. This substitution, while minimally altering the fundamental chemical properties of a molecule, induces a significant change in mass and can influence the rates of chemical reactions—a phenomenon known as the Kinetic Isotope Effect (KIE).[1] Deuterium-labeled compounds, such as this compound, serve as ideal internal standards for quantitative mass spectrometry, enabling precise bioanalysis by correcting for sample loss during preparation and analysis.[2] Furthermore, deuteration at metabolically active sites can slow down drug metabolism, enhancing pharmacokinetic profiles and therapeutic efficacy.[][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-Butyl-D9-amine hydrochloride. We will delve into the causality behind the strategic selection of the synthetic route, provide a detailed, step-by-step protocol, and outline a robust purification process designed to yield a high-purity final product suitable for the most demanding research applications.

Part 1: Core Synthesis of N-Butyl-D9-amine

Strategic Rationale: Selecting the Optimal Synthetic Pathway

The objective is to synthesize n-butylamine with near-complete deuteration on the butyl chain (CD₃CD₂CD₂CD₂-). Several strategies exist for deuterium labeling, including direct hydrogen-deuterium (H/D) exchange on the final molecule or the reduction of functional groups with deuterated reagents.[][5]

-

Direct H/D Exchange: Methods using D₂O with metal or photocatalysts are excellent for deuterating specific positions, typically alpha (α) to the amine.[2][4][5] However, achieving exhaustive deuteration across an entire non-activated alkyl chain is inefficient and lacks regiochemical control.

-

Reductive Amination: The reduction of butyronitrile or butyraldehyde with a deuterium source could be an option. However, this would require a fully deuterated starting material or complex reduction conditions to ensure complete labeling, which can be inefficient.[4]

-

Alkylation from a Deuterated Precursor: The most robust and logical approach for achieving high isotopic enrichment across the entire butyl group is to begin with a fully deuterated precursor. The Gabriel synthesis, a classic and highly reliable method for preparing primary amines, is exceptionally well-suited for this purpose.[6] It utilizes a deuterated alkyl halide and potassium phthalimide, preventing the over-alkylation that often plagues reactions with ammonia, which can produce mixtures of primary, secondary, and tertiary amines.[6][7]

This guide will therefore employ the Gabriel synthesis, starting from commercially available n-Butyl-d9 Bromide. This ensures the integrity of the D9-label is carried directly to the final product with high fidelity.

Experimental Protocol: Gabriel Synthesis of N-Butyl-D9-amine

This procedure is a two-step process: (1) N-alkylation of potassium phthalimide with n-Butyl-d9 Bromide, and (2) subsequent hydrazinolysis to release the free primary amine.

Step 1: N-Alkylation of Potassium Phthalimide

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 equivalents) and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Begin stirring the suspension. Add n-Butyl-d9 Bromide (1.0 equivalent) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting bromide.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of cold deionized water while stirring.

-

Isolation of Intermediate: The N-(butyl-d9)-phthalimide product will precipitate as a white solid. Collect the solid by vacuum filtration, wash it thoroughly with deionized water to remove residual DMF and salts, and dry it in a vacuum oven at 50 °C.

Step 2: Hydrazinolysis of N-(butyl-d9)-phthalimide

-

Reactor Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the dried N-(butyl-d9)-phthalimide intermediate in 200 mL of ethanol (95%).

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the suspension.[8]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours, during which a dense white precipitate of phthalhydrazide will form.[8]

-

Cooling: Once the reaction is complete, cool the flask to room temperature.

Synthesis Workflow Diagram

Caption: Workflow for the Gabriel synthesis of N-Butyl-D9-amine.

Part 2: Purification and Hydrochloride Salt Formation

Principle of Purification: Leveraging Acid-Base Chemistry

The crude reaction mixture from the hydrazinolysis step contains the desired N-Butyl-D9-amine (a basic compound), the phthalhydrazide byproduct (sparingly soluble), and residual solvents. The purification strategy hinges on the ability to protonate the basic amine with an acid, forming a water-soluble ammonium salt. This allows for the separation of non-basic organic impurities and the insoluble phthalhydrazide.[9] The free amine is then regenerated by basification, extracted, and finally converted to its stable hydrochloride salt for storage and use.

Experimental Protocol: Workup and Purification

-

Acidification: To the cooled reaction mixture from Step 2, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~1-2), as verified by pH paper. This protonates the N-Butyl-D9-amine to its soluble hydrochloride salt and precipitates any remaining phthalhydrazide.

-

Byproduct Removal: Filter the acidic mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of ethanol and combine the filtrates.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Basification and Extraction: To the remaining aqueous residue, add a 5M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free N-Butyl-D9-amine. The solution should be cooled in an ice bath during this process as it is exothermic.

-

Organic Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent carefully on a rotary evaporator to yield the crude free N-Butyl-D9-amine.

-

Hydrochloride Salt Formation: Dissolve the crude amine in ~50 mL of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation of the white amine hydrochloride salt is observed.

-

Final Purification by Recrystallization: Collect the this compound salt by vacuum filtration. Purify the salt by recrystallizing from a minimal amount of hot absolute ethanol, followed by the addition of anhydrous diethyl ether to induce precipitation.[8]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator to a constant weight.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of this compound.

Part 3: Characterization and Quality Control

Ensuring the identity, purity, and isotopic enrichment of the final product is critical. A combination of spectroscopic and physical characterization methods should be employed.

Analytical Data Summary

| Parameter | Expected Result | Methodology |

| Chemical Formula | C₄H₂D₉N·HCl | - |

| Molecular Weight | 118.65 g/mol [10] | Mass Spectrometry (MS) |

| Physical Form | White to off-white solid | Visual Inspection |

| Melting Point | 215-216 °C | Melting Point Apparatus |

| Isotopic Purity | ≥98 atom % D[10] | ¹H-NMR, Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, ¹H-NMR, ¹³C-NMR |

| CAS Number | 344298-86-8[10] | - |

Characterization Notes:

-

¹H-NMR Spectroscopy: This is a primary tool to determine isotopic enrichment. The spectrum should show a significant reduction or absence of signals in the butyl region (typically 0.9-3.0 ppm) compared to the non-deuterated standard. The residual proton signals can be integrated to calculate the atom % D.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the protonated molecule [M+H]⁺, providing direct evidence of the D9 incorporation.

-

¹³C-NMR Spectroscopy: The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling), providing further structural confirmation.

Conclusion

The synthesis and purification of this compound via the Gabriel synthesis using a deuterated precursor is a reliable and scalable method for producing high-purity, isotopically enriched material. This approach offers superior control over the isotopic label placement compared to H/D exchange methods for this type of molecule. The purification, based on fundamental acid-base chemistry, is effective at removing reaction byproducts and delivering a final product that meets the stringent quality standards required for use in regulated bioanalysis, metabolic studies, and as an internal standard in quantitative mass spectrometry.

References

-

Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. Available from: [Link]

-

Chatterjee, B., et al. (2016). Selective α-Deuteration of Amines and Amino Acids Using D2O. Organic Letters, 18(15), 3654–3657. Available from: [Link]

-

Wang, D., et al. (2023). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Nature Communications, 14(1), 4811. Available from: [Link]

-

Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (2016). Selective α-Deuteration of Amines and Amino Acids Using D2O. Organic Letters, 18(15), 3654-3657. Available from: [Link]

-

Li, Y., et al. (2023). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Nature Communications, 14(1), 2273. Available from: [Link]

-

Das, S., et al. (2022). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Journal of the American Chemical Society, 144(10), 4331–4337. Available from: [Link]

-

Sciencemadness.org. (2020). Preparation of n-butylamine(consult). Available from: [Link]

- CN103950952A - Preparation method of high-purity deuterated ammonia. Google Patents.

-

Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]

-

Sciencemadness.org. (2011). N-Butylamine. Available from: [Link]

- CN102633648B - Preparation method of n-butylamine. Google Patents.

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

-

University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

- CN104262165A - Preparation method of n-butylamine. Google Patents.

-

Wikipedia. n-Butylamine. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 4. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sciencemadness Discussion Board - Preparation of n-butylamine(consult) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN102633648B - Preparation method of n-butylamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Workup [chem.rochester.edu]

- 10. cdnisotopes.com [cdnisotopes.com]

isotopic purity and enrichment of N-Butyl-D9-amine hcl

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of N-Butyl-D9-amine HCl

Foreword: The Deuterium Difference in Modern Science

In the landscape of chemical analysis and drug development, precision is paramount. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This substitution, known as deuteration, can subtly alter a molecule's metabolic fate, enhance its pharmacokinetic profile, or, most commonly, create an ideal internal standard for mass spectrometry-based quantification. This compound, a perdeuterated version of a simple alkylamine, exemplifies a reagent where isotopic integrity is not just a quality metric but the very foundation of its utility.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a superficial data sheet to provide a deep, mechanistic understanding of what constitutes isotopic purity for this compound. We will explore the nuances of its synthesis, the analytical rigor required to validate its composition, and the interpretation of the resulting data. Our focus is on the causality behind the protocols—the "why" that transforms a set of instructions into a robust scientific methodology.

Understanding this compound: Structure and Significance

This compound is the hydrochloride salt of n-butylamine where all nine hydrogen atoms on the butyl chain have been replaced with deuterium.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | CD₃CD₂CD₂CD₂NH₂·HCl | [1] |

| CAS Number | 344298-86-8 | [1][2][3] |

| Molecular Weight | 118.65 g/mol | [1][3] |

| Unlabeled CAS | 3858-78-4 | [1][2] |

| Typical Isotopic Enrichment | ≥98 atom % D | [1][4] |

Its primary application is as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift of +9 atomic mass units (amu) relative to the natural isotopologue ensures its signal is clearly distinguished from the analyte of interest, while its near-identical chemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.

The Core Concepts: Isotopic Purity, Enrichment, and Species Abundance

For deuterated compounds, the term "purity" extends beyond the absence of chemical contaminants to include isotopic composition. It is critical to distinguish between two related but distinct terms.[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For this compound, an "isotopic enrichment" of 99% means that at any of the nine positions on the butyl chain, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[5]

-

Species Abundance (or Isotopologue Distribution): This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[5] Due to the statistical nature of deuterium incorporation during synthesis, a product with 99% isotopic enrichment will not consist of 99% D9 molecules. It will be a mixture of isotopologues: predominantly D9, with smaller amounts of D8, D7, and so on. The characterization of this distribution is a regulatory expectation and crucial for ensuring batch-to-batch consistency.[5]

The following diagram illustrates the relationship between the starting enrichment of deuterating reagents and the final distribution of molecular species in the product.

Caption: Fig 1. Relationship between reagent enrichment and product isotopologue distribution.

Analytical Validation: A Dual-Pronged Approach

Confirming the isotopic purity and structural integrity of this compound requires a multi-technique approach, primarily relying on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] These methods provide complementary information, ensuring a comprehensive and trustworthy characterization.

Table 2: Comparison of Core Analytical Techniques

| Technique | Primary Information Provided | Advantages | Limitations |

| High-Resolution MS | Isotopologue distribution, average isotopic enrichment, molecular weight confirmation. | High sensitivity, low sample consumption, rapid analysis.[8][9] | Does not provide positional information on deuterium labeling; assumes structural integrity. |

| Deuterium (²H) NMR | Positional confirmation of deuterium, site-specific enrichment, structural integrity. | Provides unambiguous structural data and site-specific information.[10] | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times. |

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Profiling

HRMS is the cornerstone for determining the distribution of isotopologues. The goal is to resolve and accurately measure the relative abundance of the D9 species and its less-deuterated counterparts (D8, D7, etc.).[11]

Why High Resolution? Standard quadrupole mass spectrometers may lack the resolving power to separate the isotopic peaks of the analyte from potential isobaric interferences or from each other, especially in a complex matrix. High-resolution instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, provide the mass accuracy needed to confidently assign each peak in the isotopic cluster to a specific isotopologue.[11][12]

-

Preparation of Standards:

-

Prepare a stock solution of this compound at ~1 mg/mL in methanol.

-

Prepare a corresponding stock solution of unlabeled n-Butylamine HCl. This is crucial for determining the natural isotopic contribution of carbon and nitrogen and for confirming chromatographic retention time.[13]

-

Create a working solution of the deuterated compound at an appropriate concentration for MS analysis (e.g., 1 µg/mL).[9]

-

-

Liquid Chromatography Separation:

-

Rationale: Chromatography is used to separate the analyte from any chemical impurities and ion suppression agents.[14]

-

Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A short gradient (e.g., 5% to 95% B over 3 minutes) is typically sufficient.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). N-Butylamine will readily form the [M+H]⁺ ion.

-

Acquisition Mode: Full scan MS over a relevant m/z range (e.g., m/z 70-100).

-

Resolution: Set to >10,000 (FWHM) to ensure baseline separation of isotopic peaks.

-

-

Data Analysis and Calculation:

-

Analyze the unlabeled standard to determine its retention time and the natural isotopic abundance pattern for C₄H₁₂N⁺.

-

For the this compound sample, extract the mass spectrum across the chromatographic peak.

-

Identify the isotopologue cluster corresponding to [C₄D₉H₂N+H]⁺ and related species.

-

Integrate the ion intensity for each isotopologue peak (e.g., D9, D8, D7...).

-

Calculate the relative abundance of each species. The isotopic purity for the D9 species is calculated as:

-

% D9 Abundance = (Intensity of D9 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

-

-

The following diagram outlines the LC-MS workflow for determining isotopic purity.

Caption: Fig 2. Workflow for Isotopic Purity Analysis by LC-HRMS.

Deuterium (²H) NMR for Structural and Positional Verification

While MS confirms what isotopologues are present and in what ratio, it cannot confirm where the deuterium atoms are located. ²H NMR provides this crucial piece of the puzzle, verifying that deuteration occurred at all expected positions and that the carbon skeleton remains intact.

Why ²H NMR instead of ¹H NMR? For highly deuterated compounds (>98%), the residual proton signals in a standard ¹H NMR spectrum are extremely weak and difficult to quantify accurately.[10] Conversely, a ²H NMR experiment directly observes the deuterium nuclei, producing a clean, simple spectrum where each unique deuterium environment gives a distinct signal.[10] The integral of these signals is directly proportional to the number of deuterium atoms in that environment, allowing for quantitative assessment.[15]

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 5-10 mg) in a protonated solvent (e.g., H₂O or Methanol-h4).

-

Rationale: Using a standard protonated solvent is a key advantage of ²H NMR, as deuterated NMR solvents are not required and will not interfere.[10]

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing the ²H frequency.

-

Locking: Use an external lock or run the experiment unlocked, as a deuterated solvent is not used.

-

Parameters:

-

Pulse Program: A simple single-pulse experiment is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative results).

-

Number of Scans: 64 to 256 scans, depending on concentration, to achieve adequate signal-to-noise.

-

-

-

Data Analysis:

-

Process the resulting Free Induction Decay (FID) with an appropriate line broadening (e.g., 0.5-1.0 Hz).

-

Reference the spectrum.

-

Identify the signals corresponding to the different positions on the butyl chain (-CD₃, -CD₂-, -CD₂-, -CD₂-). Due to the similar chemical environments, these may appear as overlapping broad singlets.

-

Integrate the signals. The relative integral ratios should correspond to the expected 3:2:2:2 ratio for the four distinct positions, confirming the structural integrity and complete deuteration across the chain.

-

Reporting and Certification: Ensuring Trustworthiness

A complete analysis of this compound must be documented in a Certificate of Analysis that is transparent and scientifically robust.

Key Reporting Elements:

-

Chemical Purity: Determined by a primary method like qNMR or mass balance, and should be >98%.

-

Isotopic Purity (D9 Species Abundance): Clearly state the percentage of the D9 isotopologue as determined by HRMS.[14]

-

Isotopologue Distribution: Provide the relative percentages of D8, D7, and other significant isotopologues.

-

Atom % Deuterium: Report the overall calculated isotopic enrichment.

-

Methodology: Briefly describe the methods used (e.g., LC-HRMS, ²H NMR) for the analysis.[16]

-

Data Traceability: All data should be traceable to the raw instrumental output and referenced against appropriate standards.[17]

Conclusion

References

-

Donat-Vargas, C., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link][13][18]

-

Li, M., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link][8][9]

-

Li, M., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link][9]

-

Gyalog, T., & Brennan, J. S. (2015). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH. Available at: [Link][12]

-

Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals Blog. Available at: [Link][5]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link][6]

-

Patel, K., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link][7]

-

Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link][19]

-

Reese, P. B., et al. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry. Available at: [Link][20]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link][11]

-

Le, H., & Vederas, J. C. (1990). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. Quarterly Reviews of Biophysics. Available at: [Link][21]

-

Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources - Science. Available at: [Link][16]

-

Martin, G. J., et al. (1981). The use of NMR for the study of natural isotope fractionation. Tetrahedron Letters. Available at: [Link][15]

-

Brand, W. A., et al. (2014). New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. Available at: [Link][22]

-

U.S. Customs and Border Protection. (n.d.). Isotopic Testing Guidance. Office of Trade - Forced Labor Division. Available at: [Link][17]

-

Wikipedia. (n.d.). Reference materials for stable isotope analysis. Wikipedia. Available at: [Link][23]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link][14]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | CDN-D-2542-0.25G | LGC Standards [lgcstandards.com]

- 3. This compound | 344298-86-8 [sigmaaldrich.com]

- 4. tert-Butyl-d9-amine D 98atom 6045-08-5 [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 17. cbp.gov [cbp.gov]

- 18. researchgate.net [researchgate.net]

- 19. studymind.co.uk [studymind.co.uk]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Certificate of Analysis for N-Butyl-D9-amine HCl

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Document—The CoA as the Cornerstone of Quantitative Accuracy

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard is the anchor of data reliability. A Stable Isotope Labeled (SIL) internal standard, such as N-Butyl-D9-amine HCl, is the gold standard. Its utility is predicated on the assumption that it is chemically and physically identical to the analyte of interest, differing only in mass. However, this assumption is only as valid as the quality of the SIL standard itself.

This guide moves beyond a superficial reading of a Certificate of Analysis (CoA). It is designed to empower you, the researcher, to critically evaluate and understand the comprehensive analytical story behind the numbers. The CoA is not merely a document of compliance; it is a detailed scientific report that, when properly interpreted, provides profound insights into the identity, purity, and suitability of this compound for its intended use. We will dissect the critical components of a robust CoA, explaining the causality behind the chosen analytical techniques and the logic that underpins a self-validating quality control system.

Part 1: Definitive Identification—Confirming Molecular Structure and Isotopic Labeling

The first and most fundamental question a CoA must answer is: "Is this material what it purports to be?" For a deuterated compound, this is a two-fold challenge: confirming the core molecular structure and verifying the presence and location of the isotopic labels.

Structural Integrity via Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming molecular structure. For a deuterated compound like this compound, the diagnostic power often lies in the signals that are absent.

-

Expertise & Causality: The core principle is that deuterium (²H) is not resonant at the same frequency as protium (¹H). A successful synthesis of N-Butyl-D9-amine will result in the replacement of all nine protons on the butyl chain with deuterium atoms. Therefore, the ¹H-NMR spectrum should be conspicuously devoid of signals in the typical aliphatic regions (~0.9-1.6 ppm) where the CH₃, and the three CH₂ groups of a standard n-butyl chain would appear.[1] The presence of any significant signals in this region would indicate incomplete deuteration. The primary observable signal should correspond to the amine protons (-NH₂), which can be further confirmed by a "D₂O shake" experiment. Adding a drop of deuterium oxide to the NMR tube will cause the labile amine protons to exchange with deuterium, leading to the disappearance of the -NH₂ signal from the spectrum—a definitive confirmation of its identity.[2]

Molecular Mass Confirmation via Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing unambiguous confirmation of its molecular weight. This is the ultimate arbiter of successful isotopic labeling.

-

Expertise & Causality: Unlabeled n-Butylamine HCl has a molecular weight of approximately 109.59 g/mol . By replacing nine hydrogen atoms (atomic mass ~1.008 amu) with nine deuterium atoms (atomic mass ~2.014 amu), we anticipate a mass increase of approximately 9.054 amu. The mass spectrum for this compound should therefore exhibit a molecular ion peak corresponding to the deuterated molecule (C₄H₂D₉N·HCl), confirming the M+9 mass shift.[3][4] High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement with enough precision to predict the elemental formula.

Part 2: The Duality of Purity—Chemical and Isotopic Assessment

Purity for a SIL standard is not a single value but a composite of two distinct parameters: chemical purity and isotopic purity (also known as isotopic enrichment). A high-quality CoA must clearly delineate between the two.

Chemical Purity by Chromatography

Chemical purity defines the percentage of the this compound molecule relative to any other non-isotopic chemical entities (e.g., starting materials, synthesis by-products).

-

Trustworthiness & Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity of volatile amines like n-butylamine.[5] The sample is volatilized and separated based on its boiling point and interaction with the GC column. The FID detector then quantifies the amount of organic material eluting from the column. The result is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks. This method provides a reliable measure of the purity with respect to organic impurities.

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector and a suitable capillary column (e.g., DB-5 or equivalent).[5]

-

Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.

-

Instrumental Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the chemical purity by dividing the area of the principal peak by the total area of all peaks and multiplying by 100.

Isotopic Enrichment by Mass Spectrometry

Isotopic enrichment is a critical parameter that quantifies the percentage of the desired D9 isotopologue relative to all other isotopic variants (D0, D1, D2...D8).

-

Authoritative Grounding: The use of mass spectrometry to determine the isotopic distribution is the definitive method.[6][7] By analyzing the relative intensities of the ion clusters around the molecular ion, one can precisely calculate the proportion of molecules that are fully deuterated. An enrichment of >98% is typically required for use as an internal standard to avoid signal contribution to the analyte channel.[8]

| Isotopologue | Mass Shift | Relative Abundance (%) |

| D0 (Unlabeled) | M+0 | < 0.1 |

| D1 - D7 | M+1 to M+7 | < 0.1 |

| D8 | M+8 | 0.8 |

| D9 | M+9 | 99.1 |

| Isotopic Enrichment | ≥99% |

Caption: Example table summarizing the isotopic distribution data used to calculate the final isotopic enrichment.

Part 3: Comprehensive Quality Control—Ensuring Safety and Consistency

Beyond identity and purity, a thorough CoA for a research- or pharmaceutical-grade material will address other potential contaminants that could compromise experimental results or pose safety risks.

Residual Solvents (USP <467>)

Organic volatile impurities, or residual solvents, are trace chemicals remaining from the synthesis and purification processes. Their presence can interfere with analysis and, in some cases, be toxic.[9][10]

-

Trustworthiness & Methodology: The standard method for this analysis is Headspace Gas Chromatography (HS-GC), following the guidelines of the United States Pharmacopeia (USP) General Chapter <467> and the International Council for Harmonisation (ICH) Q3C guidelines.[11][12][13] Solvents are classified based on their toxicity:

-

Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

-

Class 2: Solvents to be limited (e.g., Acetonitrile, Toluene).

-

Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone). The CoA should confirm that any detected solvents are below the permissible daily exposure (PDE) limits defined by these guidelines.[13]

-

Elemental Impurities (USP <232>/<233>)

Heavy metals and other elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[14] These can be toxic and may interfere with certain biological assays.

-

Authoritative Grounding: Modern pharmaceutical standards have moved away from older, less specific colorimetric tests. Current best practice, as outlined in USP <232> and <233>, involves the use of highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[15][16][17] These methods can accurately quantify a wide range of elements at trace levels, ensuring the material is free from harmful metallic contamination. The CoA should report that the levels of key elemental impurities (e.g., Lead, Arsenic, Cadmium, Mercury) are below the established safety limits.[18]

Part 4: Synthesis of Information—Workflows and Final Specifications

A well-designed quality control process follows a logical workflow to ensure all critical attributes are tested before a batch is released. The final CoA is the culmination of this process, summarizing all results against pre-defined specifications.

Visualizing the QC Workflow

Caption: QC workflow from material reception to final batch release.

Visualizing the Purity Relationship

Caption: Relationship between chemical purity and isotopic enrichment.

Summary Table: Typical Certificate of Analysis Specifications

| Test | Method | Specification |

| Appearance | Visual | White to Off-White Solid |

| Identification by ¹H-NMR | ¹H-NMR Spectroscopy | Conforms to structure |

| Identification by MS | Mass Spectrometry | Conforms to mass |

| Chemical Purity | GC-FID | ≥ 98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D |

| Residual Solvents | HS-GC (USP <467>) | Meets USP requirements |

| Elemental Impurities | ICP-MS (USP <232>) | Meets USP requirements |

Conclusion

The Certificate of Analysis for this compound is far more than a procedural formality. It is the scientific evidence that qualifies the material for its critical role as an internal standard in high-stakes quantitative research. As a Senior Application Scientist, I urge you to view this document through a lens of critical inquiry. By understanding the causality behind each test, the trustworthiness of the methodologies employed, and the authoritative standards upon which they are based, you can ensure that the data you generate is built upon a foundation of unimpeachable quality. This diligence is the first and most crucial step toward achieving accurate, reproducible, and defensible scientific outcomes.

References

-

Title: Heavy metals testing in active pharmaceutical ingredients: an alternate approach Source: PubMed URL: [Link]

-

Title: Residual Solvent Analysis of Pharmaceutical Products Source: Agilent Technologies URL: [Link]

-

Title: Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Residual Solvent Analysis in Pharmaceuticals Source: Pharmaceutical Technology URL: [Link]

-

Title: Heavy metals testing in active pharmaceutical ingredients: an alternate approach Source: Ingenta Connect URL: [Link]

-

Title: Heavy Metals and Toxic Substances: Tests in Pharmaceuticals Source: NANOLAB URL: [Link]

-

Title: Heavy metals testing in active pharmaceutical ingredients: An alternate approach | Request PDF Source: ResearchGate URL: [Link]

-

Title: Residual Solvents Analysis & Testing | Gas Chromatography Source: Reading Scientific Services Ltd (RSSL) URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Royal Society of Chemistry URL: [Link]

-

Title: n-Butylamine by GC/FID - Analytical Method Source: EMSL Analytical, Inc. URL: [Link]

-

Title: Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: ResearchGate URL: [Link]

-

Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 叔丁胺-d9 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Method [keikaventures.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Heavy metals testing in active pharmaceutical ingredients: an alternate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 18. nano-lab.com.tr [nano-lab.com.tr]

A Comprehensive Technical Guide to the Stability and Storage of N-Butyl-D9-amine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of N-Butyl-D9-amine HCl, a deuterated isotopologue of n-butylamine hydrochloride. As a Senior Application Scientist, the following sections synthesize technical data with practical, field-proven insights to ensure the long-term integrity of this valuable research compound. The hydrochloride salt form of n-butylamine enhances its stability and handling characteristics compared to the free amine.[1]

Core Chemical and Physical Characteristics

A foundational understanding of this compound's properties is essential for comprehending its stability profile.

| Property | Value | Source(s) |

| Chemical Formula | CD₃CD₂CD₂CD₂NH₂•HCl | [2] |

| CAS Number | 344298-86-8 | [2][3] |

| Molecular Weight | 118.65 g/mol | [2] |

| Isotopic Enrichment | ≥ 98 atom % D | [2][3] |

| Chemical Purity | Typically ≥ 98% | [3] |

| Physical Form | Neat Solid | [3] |

| Recommended Storage | Room Temperature | [2][3][4] |

The Pillars of Stability: Critical Factors and Degradation Pathways

This compound is generally a stable compound when stored under the recommended conditions.[2][4] However, its long-term integrity can be compromised by several environmental factors. A proactive approach to storage and handling is paramount to mitigate potential degradation.

Hygroscopicity and Hydrolysis

Amine salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This is a primary concern for this compound. The influx of atmospheric water can lead to several undesirable outcomes:

-

Physical Changes: Absorption of water can cause the solid material to become clumpy or even deliquesce into a saturated solution, making accurate weighing and handling difficult.

-

Initiation of Degradation: The presence of water can facilitate other degradation pathways.

-

Hydrogen-Deuterium (H-D) Exchange: For a deuterated compound, exposure to atmospheric moisture (H₂O) presents a significant risk of H-D exchange.[6] While the deuterium atoms on the butyl chain are generally stable, exchange can potentially occur over long periods, compromising the isotopic purity of the compound.

Causality: The lone pair of electrons on the nitrogen atom can interact with water molecules, and the polar nature of the hydrochloride salt further attracts moisture.

Oxidation

The non-deuterated form of n-butylamine is known to acquire a yellow color upon storage in air, which is indicative of oxidation.[7] While the hydrochloride salt form is more resistant to oxidation than the free amine, it is not entirely immune, especially over extended periods or with exposure to light and air.

Causality: The amine functional group can be susceptible to oxidation, potentially forming various oxidation products. Storing under an inert atmosphere, such as argon or nitrogen, is a key preventative measure to displace oxygen and minimize this risk.[8]

Thermal and Photolytic Stress

While this compound is recommended for storage at room temperature, exposure to elevated temperatures should be avoided.[8] High temperatures can accelerate all degradation processes. Similarly, while not extensively documented for this specific compound, many organic molecules are sensitive to light. Photolytic degradation can occur, especially with exposure to UV light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following protocols are recommended. These procedures create a self-validating system by minimizing exposure to degradative elements.

Long-Term Storage Protocol

-

Inert Atmosphere: Upon receipt, and after each use, the container should be flushed with a dry, inert gas such as argon or nitrogen before sealing.[8] This displaces atmospheric oxygen and moisture.

-

Container Integrity: Ensure the container is tightly sealed. For smaller quantities, transferring to a vial with a PTFE-lined cap can provide a superior seal.

-

Controlled Environment: Store the sealed container in a desiccator at room temperature.[2][3][6] The desiccator provides a low-humidity environment, mitigating the risk of hygroscopicity.

-

Light Protection: While not always specified, storing the compound in an amber vial or in a dark location is a good laboratory practice to prevent potential photolytic degradation.

-

Purity Re-analysis: For long-term storage, it is advisable to re-analyze the chemical purity of the compound after three years before use.[2]

Experimental Workflow: Handling and Solution Preparation

The following workflow is designed to minimize contamination and degradation when working with this compound.

Caption: Recommended Handling Workflow for this compound.

Stability-Indicating Analytical Methodology

To properly assess the stability of this compound, a stability-indicating analytical method is required. Such a method can distinguish the intact compound from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways and to validate the specificity of the analytical method.[9]

Experimental Protocol: Forced Degradation

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60°C) for a defined period.[10]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.[10]

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.[10]

-

Photolytic Degradation: Expose a solution of the compound to a UV lamp at 254 nm or a photostability chamber.[10]

-

Analysis: Analyze the stressed samples by a suitable chromatographic method, such as GC-MS or LC-MS, to identify and separate any degradation products from the parent compound.

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile amines and is well-suited for a stability-indicating method for this compound.[11][12]

Illustrative GC-MS Parameters:

| Parameter | Example Condition | Rationale |

| Column | DB-624 or similar mid-polarity column | Good for separating volatile amines.[12] |

| Injector Temp. | 200°C | Ensures complete volatilization.[12] |

| Oven Program | Start at 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min) | Provides good separation of the parent compound from potential lower or higher boiling point impurities. |

| Carrier Gas | Helium or Nitrogen | Inert carrier gas. |

| Detector | Mass Spectrometer (MS) | Provides mass information for peak identification and confirmation of deuteration. |

| Sample Prep. | Dissolve in a suitable anhydrous solvent (e.g., N,N-Dimethylacetamide) and inject. | Ensures compatibility with the GC system.[12] |

Summary and Key Recommendations

The following diagram summarizes the logical relationship between storage conditions and the stability of this compound.

Caption: Logic diagram illustrating factors affecting compound stability.

References

-

material safety data sheet - Capot Chemical (Tert-butyl-d9-amine). [Link][13]

-

Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed. [Link][14]

-

Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses. [Link][15]

-

Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. [Link][5]

-

VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. [Link][12]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link][9]

Sources

- 1. reddit.com [reddit.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | CDN-D-2542-0.25G | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. n-Butylamine - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. capotchem.com [capotchem.com]

- 14. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. theses.gla.ac.uk [theses.gla.ac.uk]

Navigating the Isotopic Landscape: A Comprehensive Technical Guide to the Safe Handling of N-Butyl-D9-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the safety, handling, and unique chemical considerations of N-Butyl-D9-amine hydrochloride (HCl). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to empower researchers in its safe and effective use. The principles outlined herein are grounded in established laboratory safety protocols and an understanding of the nuanced effects of isotopic substitution on chemical behavior.

Compound Profile: Understanding N-Butyl-D9-amine HCl

This compound is the deuterated analogue of n-butylamine hydrochloride. The "D9" designation indicates that all nine hydrogen atoms on the butyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic labeling makes it an invaluable tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.[2][3]

While the fundamental chemical properties are dictated by the n-butylamine structure, the presence of deuterium introduces subtle but significant changes, primarily through the kinetic isotope effect (KIE). The KIE arises from the fact that the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[4][5] This seemingly minor difference can lead to slower rates of chemical reactions, including metabolic breakdown, which is a key consideration in its application and safety assessment.[4][6]

| Property | Value | Source |

| Chemical Formula | C₄H₂D₉N·HCl | [1] |

| CAS Number | 344298-86-8 | [1] |

| Molecular Weight | ~118.65 g/mol | [1] |

| Appearance | White to off-white solid | [7] |

| Storage | Room temperature, in a dry, well-ventilated area | [1][8] |

| Stability | Stable under recommended storage conditions | [1][8] |

Hazard Identification and Risk Assessment: A Tale of Two Molecules

The safety profile of this compound is intrinsically linked to its non-deuterated counterpart, n-butylamine. Deuteration does not typically alter the fundamental hazardous properties of a molecule. Therefore, a thorough understanding of n-butylamine's hazards is paramount.

Primary Hazards of the Parent Compound (n-Butylamine):

-

Flammability: N-butylamine is a highly flammable liquid and vapor, with a low flash point.[8] Vapors are heavier than air and can travel to an ignition source.[8]

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract, capable of causing severe burns.[9]

-

Toxicity: N-butylamine is toxic if swallowed, inhaled, or absorbed through the skin.[9]

The hydrochloride salt form of N-Butyl-D9-amine is a solid, which significantly reduces the risk of inhalation and flammability compared to the free amine. However, once dissolved, or if the free amine is generated, the hazards of the parent compound become relevant.

The Influence of Deuteration on Toxicity: The Kinetic Isotope Effect in Practice

The KIE can influence the toxicology of a compound by altering its metabolic fate.[6] For many compounds, metabolism is a detoxification pathway. However, in some cases, metabolism can produce more toxic byproducts. The slower metabolism of a deuterated compound could, in theory, either decrease or increase its toxicity depending on the specific metabolic pathway.

For N-Butyl-D9-amine, the primary metabolic pathways of the parent compound, n-butylamine, would involve oxidation of the butyl chain. The strengthening of the C-D bonds in the deuterated version would likely slow this process. While specific toxicological data for this compound is limited, the general scientific consensus is that the toxicity of a deuterated compound is well-represented by its non-deuterated analogue.[10]

Prudent Laboratory Practices: From Receipt to Disposal

A robust safety protocol is a self-validating system that anticipates and mitigates risks at every stage of the experimental workflow.

Storage and Handling of this compound Powder

-

Upon Receipt: Visually inspect the container for any signs of damage or leakage.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed to prevent moisture absorption.

-

Handling: When handling the solid, wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Avoid generating dust. For weighing and transferring, it is best practice to work in a chemical fume hood or a ventilated balance enclosure.

Preparation of Stock Solutions and Working Standards: A Step-by-Step Protocol

The preparation of solutions is a critical step where the potential for exposure increases. The following protocol is designed to minimize risk:

-

Work in a Certified Chemical Fume Hood: All operations involving the handling of this compound solutions should be performed in a properly functioning chemical fume hood.

-

Gather All Materials: Before starting, ensure all necessary equipment (e.g., volumetric flasks, pipettes, solvent, waste container) is within the fume hood to minimize movement in and out of the containment area.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for the specific solvent being used).

-

Weighing the Compound:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Carefully transfer the required amount of this compound powder to the weighing vessel.

-

Close the primary container immediately after weighing.

-

-

Dissolution:

-

Place the weighing vessel with the compound into the desired volumetric flask.

-

Using a pipette, add a small amount of the desired solvent (e.g., methanol, water) to the weighing vessel to dissolve the compound.

-

Carefully rinse the weighing vessel multiple times with the solvent, transferring the rinsate to the volumetric flask to ensure a quantitative transfer.

-

Add solvent to the volumetric flask until it is about half to two-thirds full.

-

Gently swirl the flask to ensure complete dissolution.

-

Once dissolved, add solvent to the calibration mark on the neck of the flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Labeling: Immediately label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage of Solutions: Store stock solutions in tightly sealed containers in a cool, dark place. If the solvent is volatile, consider using parafilm to seal the container lid.

Workflow for Use as an Internal Standard in LC-MS/MS Analysis

The use of deuterated internal standards is a cornerstone of accurate quantification in mass spectrometry.[3][11] The following workflow highlights the key safety considerations at each stage:

Caption: Workflow for the safe use of this compound as an internal standard.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

-

Waste Segregation: All waste containing this compound, including stock solutions, used samples, and solvent rinsates, should be collected in a clearly labeled hazardous waste container.[10][12] Do not mix with incompatible waste streams.

-

Institutional Guidelines: Adhere strictly to the chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[10]

-

Empty Containers: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as hazardous waste.[10] After thorough rinsing, the container can be disposed of as regular laboratory glass waste, ensuring the original label is defaced.

-

Spill Management: In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[8] Wear appropriate PPE, including respiratory protection if necessary. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always have the Safety Data Sheet readily available when seeking medical attention.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the inherent hazards of the parent compound, appreciating the subtle influence of isotopic labeling, and adhering to rigorous handling and disposal protocols, researchers can confidently leverage the unique properties of this valuable analytical tool while ensuring the well-being of themselves and their colleagues. This guide serves as a comprehensive resource to support that endeavor, but it is not a substitute for institutional training and a thorough review of the specific Safety Data Sheet provided by the manufacturer.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.